6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound that belongs to the class of hydrazone derivatives . Hydrazone derivatives are known to exhibit a wide variety of biological activities including anti-microbial . In the heterocyclic moiety, imidazo [1,2-a]pyrimidines are the subject of immense interest for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The molecular structure of similar compounds like 5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine has been confirmed by 1H, 13C NMR, Mass, and IR spectral data . The empirical formula is C6H9N3 and the molecular weight is 123.16 .Chemical Reactions Analysis
Hydrazones are mainly synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in suitable solvents like ethanol, ethanol-glacial acetic acid, tetrahydrofuran, butanol, methanol, glacial acetic acid, etc .Mechanism of Action
Future Directions
The future directions for research on “6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, particularly as antimicrobial agents . Further studies could also focus on optimizing the synthesis process and improving the yield of these compounds .
Properties
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-3-9-11-5-8(6-13)12(9)7-10/h5-6H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXKSLPDNIOAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NC=C(N2C1)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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